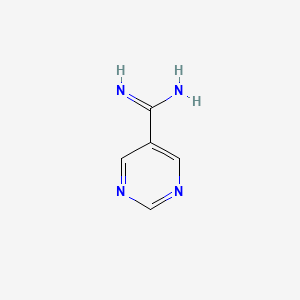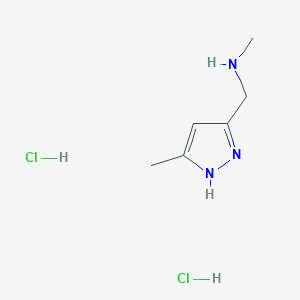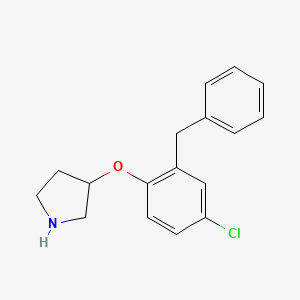
Pyrimidine-5-carboxamidine
Overview
Description
Pyrimidine-5-carboxamidine is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for Pyrimidine-5-carboxamidine were not found, general methods for the synthesis of pyrimidines involve oxidative annulation involving anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction .
Molecular Structure Analysis
Pyrimidine-5-carboxamidine shares the core structure of pyrimidine, a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms . The molecular bond orders of pyrimidines can be used as a basis to judge molecular thermal stability for analog compounds with similar molecular structure .
Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .
Physical And Chemical Properties Analysis
Pyrimidine-5-carboxamidine is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . More specific physical and chemical properties were not found.
Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including Pyrimidine-5-carboxamidine, have been found to have significant anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidine derivatives have been found to have strong antioxidant properties . They do not interact significantly with DPPH but strongly inhibit lipid peroxidation . This makes them potentially useful in combating oxidative stress-related diseases.
Anticancer Applications
Certain pyrimidine derivatives have shown strong cytotoxicity, particularly towards the A549 cell line . This suggests potential applications in the development of new anticancer drugs.
Antimicrobial Applications
The pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial activities . This makes them potentially useful in the treatment of various bacterial infections.
Antimalarial Applications
Pyrimidines have also been used in the treatment of malaria . Their structural diversity and synthetic accessibility make them a valuable resource in antimalarial drug development.
Antiviral Applications
Pyrimidines have been used in the development of antiviral drugs . Their ability to inhibit viral replication makes them a key component in the fight against various viral diseases.
Antileishmanial Applications
Pyrimidines have shown potential in the treatment of leishmaniasis , a disease caused by the parasite Leishmania.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
pyrimidine-5-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-5(7)4-1-8-3-9-2-4/h1-3H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPREUXQEYJYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663869 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-5-carboxamidine | |
CAS RN |
690619-43-3 | |
| Record name | Pyrimidine-5-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the L-arabinose and L-xylose derivatives of pyrimidine-5-carboxamidine particularly interesting for anticancer research?
A1: The research paper highlights the unique structure of these derivatives. Unlike previous compounds that utilized the D-form of sugars, these novel inhibitors incorporate the L-form of arabinose and xylose. [] This structural difference is significant because it may offer improved selectivity towards cancer cell cycle regulators compared to their D-form counterparts. The study specifically mentions several L-xylose derivatives, including 4-amino-5-cyano-7-(2,3,5-trihydroxy-beta-L-xylofuranosyl)pyrrolo(2,3-d)pyrimidine and 4-amino-7-(beta-L-xylofuranosyl)pyrrolo(2,3-d)pyrimidine-5-carboxamidine, as potentially potent inhibitors. [] Further research is needed to explore the exact mechanisms and potential benefits of this L-form sugar incorporation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1,2,4]Triazol-1-yl-propionic acid hydrochloride](/img/structure/B1388736.png)
![3-[(2-Propynyloxy)methyl]piperidine hydrochloride](/img/structure/B1388740.png)
![3-[(3-Methylbenzyl)oxy]piperidine](/img/structure/B1388741.png)

![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)

![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)


![Methyl 2-[4-(3-pyrrolidinyloxy)phenyl]acetate](/img/structure/B1388755.png)
